

# A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate for Peptide Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Hydroxybenzotriazole hydrate

Cat. No.: B1351183

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## Abstract

1-Hydroxybenzotriazole (HOBt) hydrate is a cornerstone additive in peptide synthesis, prized for its ability to enhance coupling efficiency and, most critically, to suppress racemization. This guide provides an in-depth exploration of HOBt hydrate for both novice and experienced researchers. It covers its fundamental chemical properties, mechanism of action, and practical application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols, safety and handling procedures, and a comparative analysis with alternative reagents are presented to equip scientists with the knowledge for its effective and safe use in the laboratory.

## Introduction to 1-Hydroxybenzotriazole (HOBt) Hydrate

1-Hydroxybenzotriazole, commonly known as HOBt, is an organic compound widely employed as a coupling additive in the synthesis of peptides and other amides.<sup>[1][2][3]</sup> In the context of peptide synthesis, its primary role is to facilitate the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another, while minimizing the loss of stereochemical integrity, a phenomenon known as racemization.<sup>[4]</sup> HOBt is typically used in its hydrated form, which contains water molecules within its crystal structure, rendering it more stable and less hazardous than its anhydrous counterpart.<sup>[1][2]</sup> The anhydrous form of HOBt is

known to be explosive, making the hydrate the preferred and safer option for laboratory use.<sup>[5]</sup>  
<sup>[6]</sup>

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of HOBt hydrate is essential for its proper handling, storage, and application in peptide synthesis.

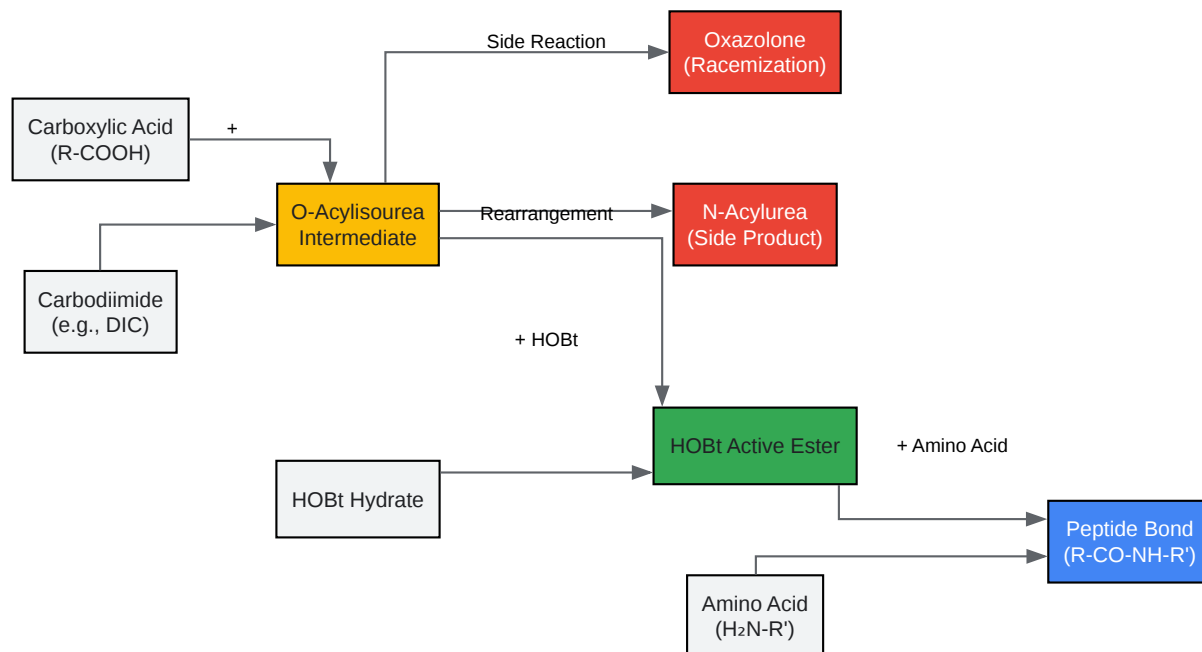
| Property          | Value   | Reference(s)                                 |
|-------------------|---|--|
| Chemical Name     | 1-Hydroxybenzotriazole hydrate  | <sup>[7]</sup>                               |
| Synonyms          | HOBt hydrate, HOBt monohydrate  | <sup>[2]</sup>                               |
| CAS Number        | 123333-53-9   | <sup>[1]</sup> <sup>[2]</sup> <sup>[7]</sup> |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O · xH <sub>2</sub> O (commonly monohydrate, C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> ) | <sup>[2]</sup> <sup>[7]</sup>                |
| Molecular Weight  | 135.12 g/mol (anhydrous basis)  | <sup>[8]</sup>                               |
|                   | 153.14 g/mol (monohydrate)  | <sup>[2]</sup> <sup>[7]</sup>                |
| Appearance        | White to off-white crystalline solid  | <sup>[1]</sup> <sup>[2]</sup>                |
| Melting Point     | 155-158 °C (decomposes)   | <sup>[1]</sup> <sup>[2]</sup>                |
| Solubility        | Soluble in DMF; slightly soluble in water   | <sup>[1]</sup> <sup>[5]</sup>                |
| Stability         | Hygroscopic   | <sup>[1]</sup>                               |

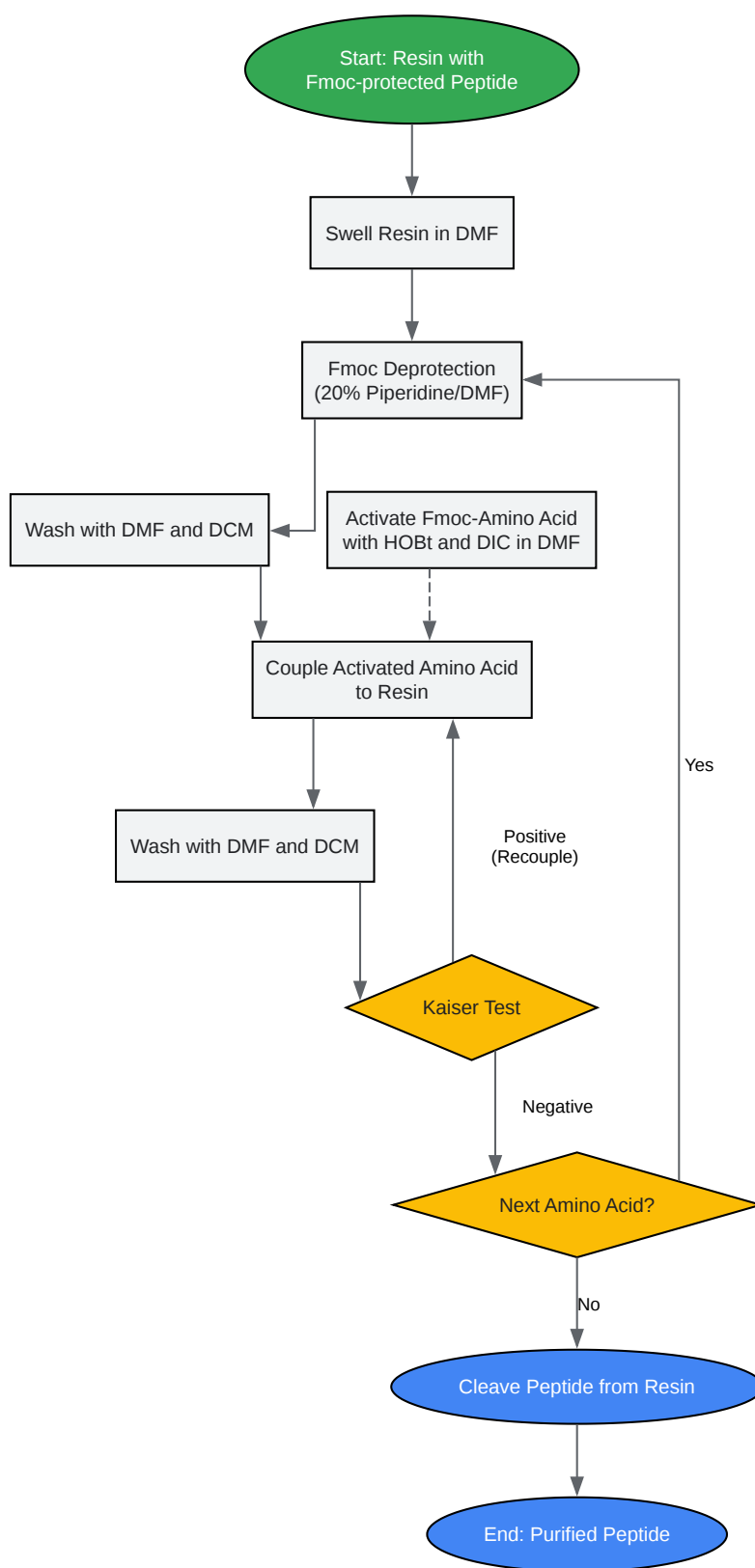
## Mechanism of Action in Peptide Synthesis

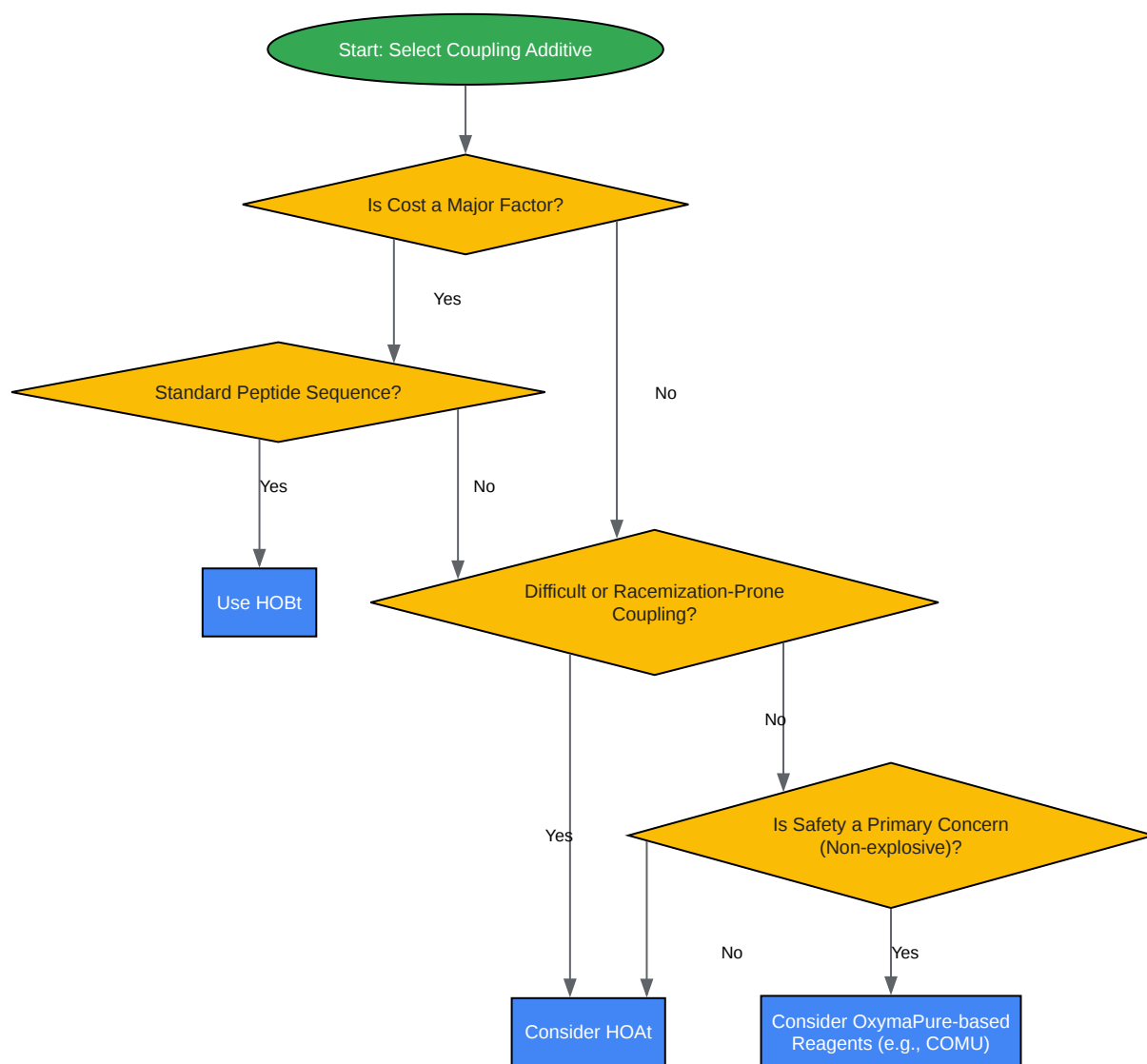
HOBt's efficacy in peptide synthesis stems from its role as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide

(DCC) or N,N'-diisopropylcarbodiimide (DIC).[9] This interception prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea and, more importantly, minimizes the formation of a 5(4H)-oxazolone intermediate, which is the primary pathway for racemization.  
[10]

The HOBt active ester is more stable than the O-acylisourea intermediate but sufficiently reactive to readily undergo nucleophilic attack by the free amino group of the incoming amino acid, leading to the formation of the desired peptide bond with high efficiency and minimal loss of chirality.[10]







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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351183#1-hydroxybenzotriazole-hydrate-for-beginners-in-peptide-synthesis]

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